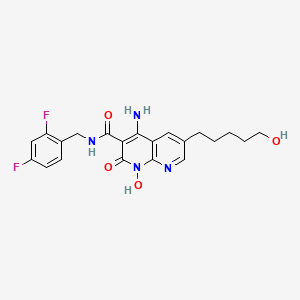
Enitociclib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enitociclib is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation and activation of transcription factors, including MYC. This compound has shown potential in treating various hematologic cancers, particularly those characterized by MYC overexpression, such as double-hit diffuse large B-cell lymphoma (DH-DLBCL) and other non-Hodgkin lymphomas .
Méthodes De Préparation
The synthesis of Enitociclib involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and industrial production methods are proprietary and not fully disclosed, the compound’s preparation typically involves:
Formation of the core structure: This involves the synthesis of the pyridine and phenyl rings, which are crucial components of this compound.
Functional group modifications: Introduction of functional groups such as fluorine and methoxy groups to enhance the compound’s activity and selectivity.
Final assembly: Coupling of the core structure with other intermediates under controlled conditions to yield the final product
Analyse Des Réactions Chimiques
Enitociclib undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the oxidation state of the compound, potentially altering its activity.
Substitution reactions: Common reagents such as halogens and alkyl groups can be introduced to modify the compound’s properties.
Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions
Applications De Recherche Scientifique
Enitociclib has a wide range of scientific research applications, including:
Mécanisme D'action
Enitociclib exerts its effects by inhibiting the kinase activity of CDK9, thereby preventing the phosphorylation and activation of RNA polymerase II. This leads to the downregulation of transcription factors such as MYC and MCL1, resulting in cell cycle arrest and apoptosis. The compound’s ability to selectively target CDK9 makes it a promising therapeutic agent for cancers characterized by MYC overexpression .
Comparaison Avec Des Composés Similaires
Enitociclib is compared with other CDK9 inhibitors such as atuveciclib and KB-0742. While all these compounds target CDK9, this compound is unique in its selectivity and potency, particularly in MYC-driven cancers. Similar compounds include:
Atuveciclib: Another CDK9 inhibitor with a different selectivity profile.
KB-0742: A CDK9 inhibitor with distinct pharmacokinetic properties
This compound’s unique selectivity and efficacy in targeting MYC-driven cancers make it a valuable addition to the arsenal of therapeutic agents for hematologic malignancies.
Propriétés
Numéro CAS |
1610408-97-3 |
|---|---|
Formule moléculaire |
C19H18F2N4O2S |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)/t28-/m0/s1 |
Clé InChI |
YZCUMZWULWOUMD-NDEPHWFRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)C[S@@](=N)(=O)C |
SMILES canonique |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid](/img/structure/B10800830.png)
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride](/img/structure/B10800833.png)
![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B10800839.png)
![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B10800846.png)


![(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B10800860.png)
![5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid](/img/structure/B10800864.png)

![N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10800876.png)
![(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B10800877.png)
![5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine;methane](/img/structure/B10800883.png)

